2,4,6-Tribromopyridine 1-oxide
Overview
Description
2,4,6-Tribromopyridine 1-oxide is a chemical compound with the molecular formula C5H2Br3N2O. It is a solid compound that appears as yellow to orange-yellow crystals
Scientific Research Applications
Synthesis and Characterization : Licht and Ritter (1988) explored the synthesis of trinitropyridine derivatives, including 2,4,6-trinitropyridine, from dinitroethanol. These compounds have potential applications in explosives due to their physical, thermal, and explosive properties (Licht & Ritter, 1988).
Derivative Synthesis : Fallahpour and Neuburger (2001) developed an efficient method for synthesizing derivatives of 2,2′:6′,2′′-terpyridine 1′-oxides, which are related to 2,4,6-Tribromopyridine 1-oxide. These compounds have potential applications in material sciences and catalysis (Fallahpour & Neuburger, 2001).
Reactivity Studies : Wibaut, Bickel, and Brandon (1939) studied the reactivity of 2,4,6-tribromopyridine with ammonia, forming 2,6-diamino-4-bromopyridine, demonstrating the compound's potential in chemical synthesis and modification (Wibaut, Bickel, & Brandon, 1939).
Application in Energetic Materials : Research on polynitropyridines energetic compounds, including 2,4,6-triamino-3,5-dinitropyridine and its oxide, highlights their potential as insensitive high-energy explosives. These compounds are compared with traditional explosives like triaminotrinitrobenzene for detonation and safety properties (Xue-zhong, 2010).
Photochemistry Studies : Crabtree et al. (2008) studied the photochemistry of azidopyridine 1-oxides, which are structurally related to this compound. This research contributes to the understanding of the photochemical behavior of these compounds (Crabtree et al., 2008).
Future Directions
The future directions for the study and application of 2,4,6-Tribromopyridine 1-oxide could involve the development of new synthetic protocols and the exploration of its potential applications in the design of advanced materials, metal–organic frameworks, supramolecules, and reactive chemical intermediates .
Preparation Methods
The synthesis of 2,4,6-Tribromopyridine 1-oxide typically involves the bromination of pyridine derivatives. One common method includes the reaction of pyridine with bromine in the presence of a suitable catalyst. The reaction conditions often involve elevated
Properties
IUPAC Name |
2,4,6-tribromo-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br3NO/c6-3-1-4(7)9(10)5(8)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJWVDPFQQNDSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C([N+](=C1Br)[O-])Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598225 | |
Record name | 2,4,6-Tribromo-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170875-37-3 | |
Record name | Pyridine, 2,4,6-tribromo-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170875-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tribromo-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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